molecular formula C14H15ClO2 B1466356 2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1466868-77-8

2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1466356
CAS No.: 1466868-77-8
M. Wt: 250.72 g/mol
InChI Key: UKJNBBWAULBUDN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic [3.3]heptane core with a 4-chlorophenyl substituent and a carboxylic acid group at the 2-position. The spiro[3.3]heptane scaffold imparts conformational rigidity, making it a valuable building block in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-chlorophenyl)spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO2/c15-11-4-2-10(3-5-11)14(12(16)17)8-13(9-14)6-1-7-13/h2-5H,1,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJNBBWAULBUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This compound features a spirocyclic structure, which is known for its ability to influence the pharmacological properties of drugs. The presence of a chlorophenyl group further enhances its bioactivity, making it a subject of research in medicinal chemistry.

The biological activity of this compound can be attributed to its structural resemblance to other bioactive compounds, particularly those containing phenyl rings. Research indicates that spiro[3.3]heptane can serve as a non-collinear bioisostere for phenyl groups, allowing it to mimic the interactions typically mediated by phenyl-containing drugs .

Anticancer Activity

A notable study explored the replacement of the phenyl ring in several FDA-approved anticancer drugs with the spiro[3.3]heptane structure. The findings demonstrated that this substitution retained significant biological activity while improving certain physicochemical properties such as metabolic stability and lipophilicity. For instance, analogs derived from Vorinostat and Sonidegib exhibited micromolar inhibition of the Hedgehog signaling pathway in NIH3T3 cell lines, with IC50 values ranging from 0.24 to 0.48 µM .

Lipophilicity and Solubility

The incorporation of spiro[3.3]heptane into drug structures generally resulted in decreased lipophilicity compared to their phenyl counterparts, which can influence drug absorption and distribution. For example, the calculated logP values for Sonidegib (6.8) compared to its spiro analogs (6.0) illustrate this trend . However, despite lower lipophilicity, these compounds maintained comparable solubility profiles, indicating that their overall bioactivity was not significantly compromised.

Summary of Biological Activities

Activity Type Description IC50 Values
AnticancerInhibition of Hedgehog signaling pathway0.24 - 0.48 µM
LipophilicityDecreased compared to phenyl analogsLogP: 6.0 (spiro) vs 6.8 (Sonidegib)
SolubilityComparable to original drugs≤ 1 µM

Safety and Handling

The compound is classified with several hazard statements indicating potential risks upon exposure (H302-H335). Appropriate safety measures should be taken when handling this compound in laboratory settings, including the use of personal protective equipment and adherence to safety data sheets provided by suppliers like Sigma-Aldrich and Ambeed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spiro[3.3]heptane-2-carboxylic acid derivatives allows for tailored applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Spiro[3.3]heptane-2-carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Reference
2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid C₁₄H₁₅ClO₂ 250.72 4-Chlorophenyl Expected lower solubility due to Cl; enhanced steric/electronic effects for drug design.
2-Phenylspiro[3.3]heptane-2-carboxylic acid C₁₄H₁₆O₂ 216.28 Phenyl Higher lipophilicity (logP ~2.5); used in bioactive molecule synthesis.
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid C₉H₁₁F₃O₂ 208.18 Trifluoromethyl Increased acidity (pKa ~3.5); improved metabolic stability.
Spiro[3.3]heptane-2-carboxylic acid (parent) C₇H₁₀O₂ 140.18 None Baseline spiro scaffold; pKa ~4.2; used in stereochemical studies.
6-Hydroxyspiro[3.3]heptane-2-carboxylic acid C₈H₁₂O₃ 156.18 Hydroxyl at C6 Enhanced hydrogen bonding; potential for polar interactions.
2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid C₁₁H₁₆O₄ 212.24 Ethoxycarbonyl Ester derivative; increased lipophilicity for prodrug applications.

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Lower the pKa of the carboxylic acid (enhancing acidity) and reduce solubility in aqueous media. The 4-chlorophenyl group may also improve binding to aromatic residues in proteins .

Synthetic Utility :

  • The parent spiro[3.3]heptane-2-carboxylic acid is synthesized via thermal decarboxylation of dicarboxylic precursors .
  • Substituents like 4-chlorophenyl or trifluoromethyl require tailored routes, such as Friedel-Crafts alkylation or nucleophilic substitution .

Biological Relevance: Spiro derivatives are prized in medicinal chemistry for their ability to mimic transition states or stabilize bioactive conformations. For example, 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid serves as a peptide backbone modifier .

Physicochemical Properties :

  • The trifluoromethyl derivative’s lower molecular weight (208.18 g/mol) compared to the 4-chlorophenyl analog (250.72 g/mol) highlights trade-offs between steric bulk and metabolic stability .

Preparation Methods

[2+2] Cycloaddition-Based Synthetic Route

One of the principal methods for synthesizing 2-(4-chlorophenyl)spiro[3.3]heptane derivatives involves a [2+2] cycloaddition between dichloroketene and 4-chlorostyrene, followed by a series of reductions and functional group transformations.

Key Steps:

  • [2+2] Cycloaddition: Dichloroketene is generated in situ from appropriate precursors and reacted with 4-chlorostyrene in the presence of activated zinc and phosphorus oxychloride in diethyl ether. This step forms a cyclobutanone intermediate with a spirocyclic structure.
  • Reduction: The cyclobutanone intermediate is reduced using acetic acid and zinc to yield a spiro[3.3]heptan-2-one derivative with moderate yield (~52%).
  • Wittig Reaction: To introduce the alkene moiety necessary for further cycloaddition, a Wittig reaction is performed using methyltriphenylphosphonium bromide and potassium bis(trimethylsilyl)amide in tetrahydrofuran, achieving a 31% yield.
  • Second [2+2] Cycloaddition: Repeating the cycloaddition and reduction sequence leads to the formation of the spiro[3.3]heptan-2-one core with a 62% yield.
  • Reductive Amination and Sulfonamidation: Subsequent reductive amination with methylamine and sodium triacetoxyborohydride, followed by sulfonamidation, allows functionalization of the spirocyclic scaffold.

Yields and Purification:

  • The overall yields for these multi-step sequences range from low to moderate due to the complexity of the reactions and the necessity for chromatographic purification.
  • Chromatography is essential after cycloaddition steps due to the instability of intermediates on silica gel.

This method is well-documented in a diploma thesis focused on 2,6-disubstituted spiro[3.3]heptanes and offers a route to introduce various functional groups, including the 4-chlorophenyl substituent, albeit with moderate efficiency.

Thermal Decarboxylation of Spiro[3.3]heptane-2,2-dicarboxylic Acid

A practical method to obtain the target spirocarboxylic acid involves thermal decarboxylation of the corresponding spiro[3.3]heptane-2,2-dicarboxylic acid.

Procedure:

  • The dicarboxylic acid is heated at approximately 220 °C for 30 minutes under controlled conditions until carbon dioxide evolution ceases.
  • Cooling the reaction mixture yields 2-(4-chlorophenyl)spiro[3.3]heptane-2-carboxylic acid with good yield.

Yield and Characterization:

Parameter Details
Starting Material Spiro[3.3]heptane-2,2-dicarboxylic acid (8.3 g, 0.046 mol)
Reaction Conditions Thermal decarboxylation at 220 °C for 30 min
Yield 5.38 g of spiro[3.3]heptane-2-carboxylic acid
Characterization NMR (CDCl3): multiplet 1.5–2.3 ppm (11H), broad singlet 11.0 ppm (1H)

This method provides a straightforward and efficient route to the mono-carboxylic acid derivative from the dicarboxylic acid precursor.

Alkylation and Functionalization via Lithium Diisopropylamide (LDA) Mediated Routes

For derivatives such as 2-methyl-substituted spiro[3.3]heptane-2-carboxylic acid, alkylation using lithium diisopropylamide (LDA) as a base has been employed.

Experimental Details:

  • Sodium hydride is used to deprotonate the spirocarboxylic acid in dry tetrahydrofuran at low temperature (-20 °C).
  • LDA is then added to generate the enolate intermediate, which is alkylated with methyl iodide at room temperature.
  • The reaction is quenched with aqueous acid, and the product is extracted and purified.

Yield and Analysis:

Parameter Details
Starting Material Spiro[3.3]heptane-2-carboxylic acid (5.52 g, 40.0 mmol)
Alkylating Agent Methyl iodide (2.80 mL, 44.5 mmol)
Reaction Conditions THF solvent, -20 °C to 25 °C, argon atmosphere
Yield 82.5% light yellow oil
Characterization NMR (CHCl3): singlet at 1.35 ppm (3H), broad singlet at 11.4 ppm (1H)

This method allows selective alkylation at the 2-position of the spiro ring, expanding the functional diversity of the spirocarboxylic acid derivatives.

Conversion to Spirocarboxamide via Oxalyl Chloride Activation

The carboxylic acid group of spiro[3.3]heptane-2-carboxylic acid can be converted into the corresponding carboxamide by activation with oxalyl chloride followed by ammonolysis.

Procedure:

  • The acid is treated with oxalyl chloride and a catalytic amount of DMF in dichloromethane at room temperature to form the acid chloride intermediate.
  • The acid chloride is then reacted with ammonium hydroxide in tetrahydrofuran to yield the spirocarboxamide.
  • The product is isolated by extraction and drying.

Yield and Characterization:

Parameter Details
Starting Material Spiro[3.3]heptane-2-carboxylic acid (0.5 g, 3.57 mmol)
Reagents Oxalyl chloride (0.406 mL, 4.64 mmol), NH4OH (5 mL)
Reaction Conditions Room temperature, 2 h + overnight stirring
Yield 89% spiro[3.3]heptane-2-carboxamide (440 mg)
Characterization NMR (DMSO-d6): signals at 7.07 ppm (1H), 6.62 ppm (1H), multiplets 1.69–2.76 ppm

This approach is efficient for preparing amide derivatives, which are valuable intermediates for further functionalization.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Notes
[2+2] Cycloaddition Route Dichloroketene, 4-chlorostyrene, Zn, POCl3 22–62% Multi-step, requires chromatography
Double Substitution Cyclization Phenylacetonitrile, 1,3-dibromo-2,2-dimethoxypropane ~65% Higher yield, less purification needed
Thermal Decarboxylation Heating spiro[3.3]heptane-2,2-dicarboxylic acid at 220 °C ~65% Simple, direct decarboxylation
LDA-Mediated Alkylation LDA, methyl iodide, THF, low temperature ~82.5% Selective alkylation at 2-position
Acid Chloride-Ammonolysis Oxalyl chloride, NH4OH, DCM, THF ~89% Efficient amide formation

Q & A

Q. What are the key structural and electronic features of 2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid, and how do they influence reactivity?

The compound’s spirocyclic core introduces significant steric constraints due to the fused bicyclic system, while the 4-chlorophenyl group contributes electron-withdrawing effects. The carboxylic acid moiety enhances polarity and hydrogen-bonding potential, critical for interactions in biological or supramolecular systems. Structural rigidity from the spiro[3.3]heptane framework may limit conformational flexibility, impacting binding affinity in receptor studies. X-ray crystallography (e.g., SHELX refinement) is essential to resolve spatial arrangements .

Q. What are the standard synthetic routes for this compound, and what optimization strategies improve yield?

A typical synthesis involves:

  • Step 1 : Formation of the spiro[3.3]heptane backbone via cycloaddition or ring-closing metathesis.
  • Step 2 : Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura).
  • Step 3 : Carboxylic acid functionalization through hydrolysis of esters or nitriles. Optimization includes using LiAlH4 for selective reductions and protecting-group strategies (e.g., tert-butyl esters) to prevent side reactions . Yields >80% are achievable with rigorous purification (HPLC or recrystallization) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • X-ray crystallography : Resolves spirocyclic geometry and substituent orientation (SHELXL/SHELXS software) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify regiochemical outcomes (e.g., distinguishing axial vs. equatorial substituents).
  • HPLC-MS : Monitors purity and detects byproducts (e.g., chlorinated derivatives or oxidation artifacts) .
  • IR spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do stereochemical challenges in spirocyclic systems affect the synthesis of enantiopure this compound?

The spiro center creates non-superimposable stereoisomers, necessitating chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. For example, Corey’s method uses symmetry-driven planning to minimize stereochemical complexity during backbone assembly . Diastereomeric crystallization with chiral amines (e.g., (R)-1-phenylethylamine) can isolate enantiomers with >95% ee .

Q. How can researchers resolve contradictions in reported pKa values for spirocyclic carboxylic acids?

Discrepancies arise from solvent polarity, measurement techniques (potentiometric vs. computational), and substituent effects. For 2-(4-Chlorophenyl) derivatives, the electron-withdrawing Cl group lowers pKa (increasing acidity) compared to non-halogenated analogs. Standardize measurements using DMSO/water mixtures and validate via DFT calculations (e.g., B3LYP/6-31G*) .

Q. What strategies enable site-selective functionalization of the spiro[3.3]heptane core without disrupting the carboxylic acid group?

  • Protection : Convert the carboxylic acid to a methyl or tert-butyl ester before functionalizing the aryl ring .
  • Directed C-H activation : Use Pd catalysts with directing groups (e.g., pyridine) to modify the chlorophenyl moiety .
  • Photocatalysis : Radical-based methods (e.g., decarboxylative coupling) selectively modify the spirocyclic backbone .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste disposal : Neutralize acidic residues with bicarbonate before disposal .
  • Emergency measures : Flush eyes with water for 15 minutes and seek medical attention if exposed .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational models (e.g., Gaussian) to resolve ambiguities in substituent positioning .
  • Synthetic Pitfalls : Avoid over-reduction of intermediates; LiAlH4 may degrade the spirocyclic framework if used indiscriminately .
  • Scale-up Considerations : Pilot reactions in flow reactors to manage exothermic steps (e.g., chlorophenyl introduction) and improve reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid

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